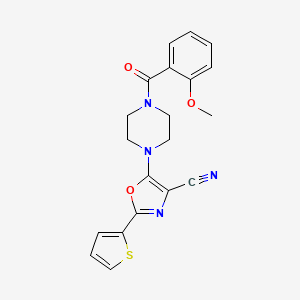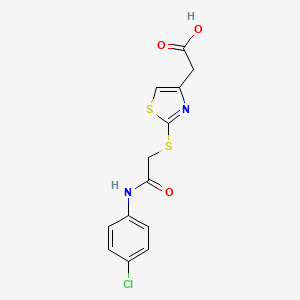![molecular formula C20H23N5O2 B6532896 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 1021260-50-3](/img/structure/B6532896.png)
2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is an intriguing organic compound that falls under the category of heterocyclic compounds due to its 1,2,4-triazolo[4,3-b]pyridazin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide can be initiated by the cyclization of appropriate hydrazine derivatives with corresponding nitriles. The precise reaction conditions typically involve:
Step 1: Formation of the triazole ring by reacting phenylhydrazine with ethyl cyanoacetate under basic conditions.
Step 2: Further modification of the triazole with cyclopentylacetyl chloride to introduce the cyclopentyl group.
Step 3: The subsequent introduction of the pyridazin moiety can be achieved via oxidative cyclization reactions.
Step 4: The oxyethyl group is often introduced using appropriate alkylating agents under controlled conditions.
Industrial Production Methods: Scaled-up production involves optimized reaction parameters to ensure high yield and purity. Industrial processes might employ continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidative reactions primarily affect the phenyl ring and triazole moiety, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the triazole ring, reducing it to corresponding amines or hydrazines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or pyridazin rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Conditions: Halogenation using N-bromosuccinimide (NBS), Alkylation using alkyl halides
Major Products Formed:
Oxidized phenyl derivatives
Reduced triazole amines
Substituted phenyl or pyridazin derivatives
Scientific Research Applications
Chemistry:
Catalyst development
Intermediate for more complex organic syntheses
Biology:
Potential use as a biochemical probe to study enzyme-substrate interactions
Medicine:
Investigated for its role in developing new therapeutic agents due to its heterocyclic structure
Industry:
Possible application in materials science for the development of novel polymers or additives
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide exerts its effects primarily involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring is known to inhibit various enzymes by mimicking the transition state of substrates.
Receptor Binding: The compound may act on specific receptors in biological systems, modulating their activity.
Comparison with Similar Compounds
3-phenyl-1,2,4-triazole-5-carboxylic acid
6-(2-phenylethoxy)-3-(2-hydroxyethylamino)pyridazine
Voilà, a detailed breakdown of the compound 2-cyclopentyl-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide! Anything else you'd like to dive into?
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18(14-15-6-4-5-7-15)21-12-13-27-19-11-10-17-22-23-20(25(17)24-19)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKCOBXYOZNANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532836.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B6532849.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532858.png)
![ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B6532869.png)
![3-(2,5-dimethoxyphenyl)-6-{[(2-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6532879.png)
![{2-[(4-Methylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6532880.png)
![2-(2-{[(4-bromophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B6532882.png)

![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6532888.png)
![N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6532895.png)
![3-(4-chlorophenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B6532898.png)
![methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6532904.png)
![7-[2-(4-methylpiperidin-1-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6532914.png)
